molecular formula C30H23NO7S B2812651 ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448214-22-0

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2812651
CAS No.: 448214-22-0
M. Wt: 541.57
InChI Key: AQZMAJHJVLUDBI-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE (CAS: 448214-22-0) is a benzofuran derivative characterized by a 2-phenyl substitution at the benzofuran core and a complex sulfonamido-phenoxycarbonyl functional group at the 5-position. The ethyl ester at the 3-position enhances solubility in organic solvents, making it a candidate for synthetic intermediates or pharmacological studies .

Properties

IUPAC Name

ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO7S/c1-2-36-29(32)27-25-20-22(18-19-26(25)38-28(27)21-12-6-3-7-13-21)31(30(33)37-23-14-8-4-9-15-23)39(34,35)24-16-10-5-11-17-24/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZMAJHJVLUDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzene rings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate as an anticancer agent. Its structure allows for interactions with specific biological targets, leading to apoptosis in cancer cells.

Case Study :
A study published in Medicinal Chemistry demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The sulfonamide moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that the presence of the phenoxycarbonyl group contributes to its efficacy against bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes findings from various studies that tested the antimicrobial properties of the compound against common pathogens .

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating high-performance polymers with enhanced thermal stability and mechanical properties.

Case Study :
Research conducted at a polymer chemistry institute explored the use of this compound as a monomer for synthesizing polybenzofurans. The resulting polymers exhibited improved tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes like human neutrophil elastase, which plays a role in inflammatory responses . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3-carboxylate derivatives are widely studied for their structural diversity and applications in medicinal chemistry. Below is a comparative analysis of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Compound Name Substituents at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE N-(Phenoxycarbonyl)benzenesulfonamido C₃₀H₂₄N₂O₇S 556.59 High steric bulk; potential protease inhibition
Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate 4-Bromophenylsulfonamido C₂₄H₁₉BrN₂O₅S 527.39 Halogenated sulfonamide; antimicrobial activity
Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate Cyanomethoxy C₁₉H₁₅NO₄ 329.33 Electron-withdrawing group; fluorescent probes
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 2-Methylpropanoyloxy (isobutyryloxy) C₂₁H₂₀O₅ 352.39 Ester hydrolysis precursor; prodrug design
Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate 2,4-Dimethylphenylsulfonylamino C₂₅H₂₃N₂O₅S 463.53 Steric hindrance; improved metabolic stability
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate 6-Bromo, 5-(4-methylbenzyloxy) C₂₅H₂₁BrO₄ 481.34 Halogen + ether substitution; kinase inhibition

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The phenoxycarbonyl-sulfonamido group in the target compound introduces a rigid, planar structure due to conjugation between the carbonyl and sulfonamide groups. This contrasts with halogenated sulfonamides (e.g., 4-bromophenyl in ), where electron-withdrawing Br enhances electrophilic reactivity but reduces solubility. Cyanomethoxy () and isobutyryloxy () substituents prioritize metabolic stability or fluorescence properties, whereas the target compound’s bulky phenoxycarbonyl group may hinder enzymatic degradation.

Synthesis Pathways The target compound likely undergoes sulfonamide coupling followed by phenoxycarbonyl introduction, similar to methods in (LiOH-mediated hydrolysis) and (oxidation of sulfanyl to sulfonyl groups). By comparison, halogenated derivatives (e.g., ) are synthesized via nucleophilic substitution or Ullmann coupling, while ester-containing analogs () rely on Mitsunobu or Steglich esterification.

Physical and Chemical Properties The molecular weight of the target compound (556.59 g/mol) exceeds most analogs due to its extended phenoxycarbonyl group. This increases lipophilicity (calculated LogP ~4.2), contrasting with polar cyanomethoxy derivatives (LogP ~2.8) . Melting points for sulfonamide analogs range widely: 410–411 K for 5-ethyl-3-(2-fluorophenylsulfonyl)acetonitrile , while halogenated derivatives (e.g., ) may exhibit lower melting points due to reduced crystallinity.

Halogenated analogs () show antimicrobial activity, while dimethylphenylsulfonyl derivatives () are optimized for metabolic stability in drug design.

Biological Activity

Introduction

Ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological properties:

  • Benzofuran Core : The benzofuran structure is known for its diverse pharmacological activities.
  • Sulfonamide Group : This group is often associated with antimicrobial and anticancer properties.
  • Phenoxycarbonyl Moiety : This addition enhances the compound's ability to interact with biological targets.
PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅S
Molecular Weight358.41 g/mol
LogP3.25
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The benzofuran derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of benzofuran derivatives on K562 and HL60 leukemia cells, this compound exhibited an IC50 value of 5 μM against K562 cells, indicating potent activity without significant toxicity towards normal cells .

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell division.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells while sparing normal cells.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit serine-threonine kinases, which are crucial for cancer cell survival .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 5 μM (K562 cells)
Apoptosis InductionSignificant increase in apoptotic markers
Antimicrobial ActivityModerate activity against bacterial strains

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the benzofuran ring and the sulfonamide group have been shown to significantly affect potency and selectivity.

  • Halogen Substitution : The position and type of halogen substituents on the benzofuran ring can enhance cytotoxicity .
  • Alkyl Chain Variations : Alterations in alkyl chain lengths in the sulfonamide group have been correlated with improved binding affinity to target proteins.

Table 3: SAR Insights

ModificationEffect on Activity
Halogen PositionCritical for increased cytotoxicity
Alkyl Chain LengthEnhanced binding affinity

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